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Abstract
Patulin, a mycotoxin produced by several species of fungi, is a significant contaminant in

various food commodities, posing potential health risks to consumers. This technical guide

provides an in-depth overview of the natural occurrence and sources of patulin contamination.

It details the primary fungal producers, the range of affected foods with a focus on quantitative

contamination levels, and the key factors influencing its production. Furthermore, this guide

presents detailed experimental protocols for the detection and quantification of patulin, outlines

its biosynthetic pathway, and discusses global regulatory standards. This document is intended

to be a comprehensive resource for researchers, scientists, and professionals in drug

development engaged in food safety and toxicology.

Introduction
Patulin is a polyketide lactone mycotoxin produced by several fungal species belonging to the

genera Penicillium, Aspergillus, and Byssochlamys.[1] First isolated for its antibiotic properties,

it was later identified as a toxic compound, leading to concerns about its presence in the food

supply.[2] Patulin contamination is most commonly associated with apples and apple-based

products, where its concentration is often used as an indicator of the quality of the raw fruit

used in production.[1] However, its occurrence is not limited to apples, as it has been detected

in a variety of other fruits, vegetables, and cereals.[3][4]
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Given its potential for adverse health effects, including immunological, neurological, and

gastrointestinal issues, many countries have established regulatory limits for patulin in

foodstuffs.[2][5] This guide aims to provide a detailed technical overview of the sources,

occurrence, and factors influencing patulin contamination to support risk assessment and

mitigation strategies.

Fungal Producers of Patulin
A number of fungal species are capable of producing patulin, with Penicillium expansum being

the most significant contributor to contamination, particularly in pome fruits like apples and

pears.[6] This species is a common post-harvest pathogen that causes "blue mold rot" on fruits.

[7]

Other notable patulin-producing species include:

Aspergillusspecies:Aspergillus clavatus, A. giganteus, and A. longivesica are known

producers.[2]

Penicilliumspecies: Besides P. expansum, other species such as P. griseofulvum, P.

carneum, and P. paneum have been identified as patulin producers.[2][8]

Byssochlamysspecies:Byssochlamys nivea can also produce patulin.[9]

The presence of these fungal species does not inherently guarantee the presence of patulin, as

toxin production is influenced by a variety of environmental and substrate-specific factors.[9]

Natural Occurrence and Quantitative Data
Patulin contamination has been reported in a wide range of food products globally. The

following tables summarize quantitative data on patulin levels found in various commodities.

Table 1: Patulin Contamination in Apples and Apple-Based Products
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Product
Category

Country/
Region

No. of
Samples
Analyzed

Percenta
ge of
Positive
Samples
(%)

Patulin
Concentr
ation
Range
(µg/kg or
µg/L)

Mean/Me
dian
Concentr
ation
(µg/kg or
µg/L)

Referenc
e(s)

Apple

Juice
Australia 259 68 <5.0 - 532

Mean (LB):

29; Mean

(UB): 30

[10]

Apple

Juice
Iran 38 50 >3 - 39.5

Not

Reported
[11]

Apple

Juice (Not

from

Concentrat

e)

Australia 181
Not

Reported

Not

Reported

Mean (UB):

35; Mean

(LB): 37

[10]

Apple

Juice

(Reconstitu

ted)

Australia 18
Not

Reported

Not

Reported

Mean (LB):

4.3; Mean

(UB): 7.6

[10]

Solid Apple

Products
Australia

Not

Reported

Not

Reported

Not

Reported

Mean (LB):

4.6; Mean

(UB): 7.3

[10]

Apple

Products

for Infants

European

Union

Not

Reported

Not

Reported

Not

Reported

Mean (LB):

3.7; Mean

(UB): 6.8

[10]

Apple and

Pear

Products

Tunisia
Not

Reported
50 2 - 889

Not

Reported
[12]

Apple and

Apple-

Based

Products

Pakistan 209 58.9
Not

Reported

Mean: 49.8

(Max: 396)
[5]
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LB: Lower Bound; UB: Upper Bound

Table 2: Patulin Contamination in Other Fruits and Fruit-Based Products

Product
Category

Country/
Region

No. of
Samples
Analyzed

Percenta
ge of
Positive
Samples
(%)

Patulin
Concentr
ation
Range
(µg/kg or
µg/L)

Mean/Me
dian
Concentr
ation
(µg/kg or
µg/L)

Referenc
e(s)

Pears Argentina
Not

Reported
21.6 17 - 221 Mean: 61.7 [8]

Grapes

(Fresh)
Argentina 50 10

Not

Reported

Mean: 283

(Max:

13,808)

[12]

Grape

Must

Czech

Republic
23 43 143 - 644

Mean: 171;

Median: 50
[7]

Table

Grapes
Pakistan 133 65.1

Not

Reported

Mean: 53.9

(Max: 505)
[5]

Dried Figs Turkey
Not

Reported

Not

Reported
Up to 151

Not

Reported
[12]

Other

Fruits

(Cherries,

Blueberries

, Plums,

Bananas,

Strawberrie

s)

Various
Not

Reported

Not

Reported
Detected

Not

Reported
[1]

Table 3: Patulin Contamination in Cereals and Other Products
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Product
Category

Country/
Region

No. of
Samples
Analyzed

Percenta
ge of
Positive
Samples
(%)

Patulin
Concentr
ation
Range
(µg/kg)

Mean/Me
dian
Concentr
ation
(µg/kg)

Referenc
e(s)

Cereal

Grains

(Cowpea,

Sorghum,

Maize,

etc.)

Nigeria

7 samples

(various

LGAs)

Not

Reported

0.11 -

13.19

Not

Reported
[13]

Processed

Cereal-

Based

Foods (for

children)

Portugal
Not

Reported
75

Not

Reported

Not

Reported
[14]

Silage
Not

Specified

Not

Reported
Detected

Not

Reported

Not

Reported
[15]

Factors Influencing Patulin Production
The production of patulin by fungi is a complex process influenced by several intrinsic and

extrinsic factors.

Intrinsic Factors:

Fruit Cultivar: Different apple varieties exhibit varying levels of susceptibility to P. expansum

infection and subsequent patulin accumulation.

Fruit pH and Firmness: The pH and firmness of the fruit flesh can significantly impact fungal

growth and toxin production.

Chemical Composition: The presence of compounds like ethylene, sucrose, and polyphenols

can regulate patulin buildup.[16]
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Extrinsic Factors:

Temperature: Fungal growth occurs over a wide temperature range (0 to 30 °C), but patulin

production is highest around 16°C and is significantly inhibited at temperatures below 8°C.[7]

[9]

Storage Atmosphere: Controlled atmosphere storage with low oxygen and high carbon

dioxide levels can inhibit patulin accumulation.

Fruit Damage: Mechanical injuries, bruising, and insect damage provide entry points for

fungal infection and are strongly associated with patulin production.[17][18]

Humidity: High humidity and wet conditions favor the growth and spread of patulin-producing

fungi.[7][17]

Patulin Biosynthesis Pathway
Patulin is a polyketide synthesized from acetyl-CoA through a multi-step enzymatic pathway.[6]

The biosynthesis is governed by a cluster of 15 genes (patA to patO) that have been identified

in Penicillium expansum.[19]

The key steps in the pathway are:

Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the condensation of

one acetyl-CoA and three malonyl-CoA units, catalyzed by 6-methylsalicylic acid synthase

(PatK).[6][20]

Decarboxylation to m-Cresol: 6-MSA is decarboxylated to form m-cresol by the enzyme 6-

methylsalicylic acid decarboxylase (PatG).[21]

Hydroxylations to Gentisyl Alcohol: A series of hydroxylation reactions, catalyzed by

cytochrome P450 monooxygenases (PatH and PatI), convert m-cresol to m-hydroxybenzyl

alcohol and then to gentisyl alcohol.[20][21]

Ring Cleavage and Subsequent Conversions: Gentisaldehyde, derived from gentisyl alcohol,

undergoes ring cleavage and a series of enzymatic transformations involving intermediates

such as isoepoxydon, phyllostine, and neopatulin.[22]
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Final Oxidation to Patulin: The final step is the oxidation of (E)-ascladiol to patulin, catalyzed

by patulin synthase (PatE).[9][23]

Initial Steps Core Pathway Final Product

Acetyl-CoA + 3x Malonyl-CoA 6-Methylsalicylic Acid PatK (6-MSAS) m-Cresol
 PatG (Decarboxylase)

m-Hydroxybenzyl Alcohol
 PatH (P450)

Gentisyl Alcohol
 PatI (P450)

Gentisaldehyde Isoepoxydon Phyllostine Neopatulin (E)-Ascladiol Patulin PatE (Patulin Synthase)

Click to download full resolution via product page

Caption: Patulin Biosynthesis Pathway.

Experimental Protocols for Patulin Analysis
Accurate and sensitive analytical methods are crucial for monitoring patulin contamination in

food. The most common techniques are High-Performance Liquid Chromatography (HPLC),

Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent

Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with
UV Detection
This method is widely used for the routine determination of patulin in fruit juices.

Materials:

HPLC system with a UV or Diode Array Detector (DAD)

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

Ethyl acetate (HPLC grade)

Anhydrous sodium sulfate

Sodium carbonate solution (1.5% w/v)

Acetic acid
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Acetonitrile (HPLC grade)

Deionized water

Patulin standard

Separatory funnels (250 mL)

Rotary evaporator or steam bath with nitrogen stream

Syringe filters (0.45 µm)

Procedure:

Extraction:

Transfer 50 mL of the juice sample to a 250 mL separatory funnel.

Add 50 mL of ethyl acetate and shake vigorously for 1 minute. Allow the layers to

separate.

Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice

more with fresh 50 mL portions of ethyl acetate.

Combine the three ethyl acetate extracts (approximately 150 mL).[18]

Drying and Concentration:

Add approximately 20 g of anhydrous sodium sulfate to the combined ethyl acetate extract

and let it stand for 30 minutes to remove residual water.

Decant the dried extract and evaporate it to a volume of less than 25 mL using a rotary

evaporator or a steam bath under a gentle stream of nitrogen.

Cool the concentrated extract to room temperature and adjust the final volume to 25.0 mL

with ethyl acetate.[18]

Cleanup (Optional but Recommended):
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To remove interfering phenolic compounds, wash the ethyl acetate extract with 2 mL of

1.5% (w/v) aqueous sodium carbonate solution in a separatory funnel. Discard the

aqueous layer.[24]

Final Preparation:

Evaporate an aliquot of the cleaned extract to dryness.

Redissolve the residue in a known volume (e.g., 500 µL) of an appropriate solvent, such

as water acidified to pH 4.0 with acetic acid or the HPLC mobile phase.

Filter the final solution through a 0.45 µm syringe filter prior to injection.[24]

HPLC Analysis:

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and deionized water (e.g.,

5:95 v/v).[18] An alternative is 0.1% formic acid in water and acetonitrile (95:5 v/v).

Flow Rate: 1.0 - 1.5 mL/minute.[18]

Column: Reversed-phase C18.

Detection: UV detection at 276 nm.[24]

Injection Volume: 20 µL.

Quantify the patulin concentration by comparing the peak area of the sample with that of a

patulin standard calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium
expansum | Semantic Scholar [semanticscholar.org]

2. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium
expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b8818684?utm_src=pdf-body-img
https://www.benchchem.com/product/b8818684?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Dissection-of-patulin-biosynthesis%2C-spatial-control-Li-Chen/b22c43759e60d8660d1a71c724bf5b8e6f5f9264
https://www.semanticscholar.org/paper/Dissection-of-patulin-biosynthesis%2C-spatial-control-Li-Chen/b22c43759e60d8660d1a71c724bf5b8e6f5f9264
https://pubmed.ncbi.nlm.nih.gov/30680886/
https://pubmed.ncbi.nlm.nih.gov/30680886/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Patulin - Wikipedia [en.wikipedia.org]

4. foodstandards.gov.au [foodstandards.gov.au]

5. Surveillance of patulin in apple, grapes, juices and value-added products for sale in
Pakistan - Universidad de Zaragoza Repository [zaguan.unizar.es]

6. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

7. Investigation of patulin and citrinin in grape must and wine from grapes naturally
contaminated by strains of Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. ives-openscience.eu [ives-openscience.eu]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. Patulin and ochratoxin A co-occurrence and their bioaccessibility in processed cereal-
based foods: A contribution for Portuguese children risk assessment - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. sigmaaldrich.com [sigmaaldrich.com]

19. Sequencing, physical organization and kinetic expression of the patulin biosynthetic gene
cluster from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. The gene PatG involved in the biosynthesis pathway of patulin, a food-borne mycotoxin,
encodes a 6-methylsalicylic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

22. journals.asm.org [journals.asm.org]

23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

24. jfda-online.com [jfda-online.com]

To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence and
Sources of Patulin Contamination]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://en.wikipedia.org/wiki/Patulin
https://www.foodstandards.gov.au/sites/default/files/2023-12/Survey-of-patulin-in-apple-juice-and-other-apple-products_Report.pdf
https://zaguan.unizar.es/record/99151?ln=en
https://zaguan.unizar.es/record/99151?ln=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153204/
https://pubmed.ncbi.nlm.nih.gov/29908267/
https://pubmed.ncbi.nlm.nih.gov/29908267/
https://www.researchgate.net/publication/222618037_Determination_of_patulin_in_solid_and_semisolid_apple_and_pear_products_marketed_in_Argentina
https://www.researchgate.net/figure/Overview-of-the-biosynthetic-pathway-towards-the-production-of-patulin-The-oxidation-of_fig1_371903196
https://ives-openscience.eu/wp-content/uploads/2025/09/OIV2025-766.pdf
https://www.researchgate.net/publication/330624277_Dissection_of_patulin_biosynthesis_spatial_control_and_regulation_mechanism_in_Penicillium_expansum_Pathway_control_of_patulin_biosynthesis
https://www.researchgate.net/figure/A-summary-of-studies-on-patulin-occurrence-in-grapes-fruits-and-derived-products_tbl3_347201912
https://www.researchgate.net/publication/332726577_EVALUATION_OF_PATULIN_LEVELS_AND_IMPACTS_ON_THE_PHYSICAL_CHARACTERISTICS_OF_GRAINS
https://pubmed.ncbi.nlm.nih.gov/27497766/
https://pubmed.ncbi.nlm.nih.gov/27497766/
https://pubmed.ncbi.nlm.nih.gov/27497766/
https://www.mdpi.com/2072-6651/2/4/613
https://www.researchgate.net/figure/Contamination-of-patulin-in-fruits-and-vegetables_tbl2_360240260
https://www.researchgate.net/figure/The-generally-accepted-pathway-for-patulin-biosynthesis-is-shown-in-panel-A-Tannous_fig2_315717389
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/169/431/4638.pdf
https://pubmed.ncbi.nlm.nih.gov/25120234/
https://pubmed.ncbi.nlm.nih.gov/25120234/
https://www.researchgate.net/publication/259319073_The_gene_PatG_involved_in_the_biosynthesis_pathway_of_patulin_a_food-borne_mycotoxin_encodes_a_6-methylsalicylic_acid_decarboxylase
https://pubmed.ncbi.nlm.nih.gov/24334092/
https://pubmed.ncbi.nlm.nih.gov/24334092/
https://journals.asm.org/doi/pdf/10.1128/aem.45.6.1939-1942.1983
https://pdfs.semanticscholar.org/e0a8/77a55554a1e7cf6dbdae53829b85063a6913.pdf?skipShowableCheck=true
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2638&context=journal
https://www.benchchem.com/product/b8818684#natural-occurrence-and-sources-of-patulin-contamination
https://www.benchchem.com/product/b8818684#natural-occurrence-and-sources-of-patulin-contamination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8818684#natural-occurrence-and-sources-of-patulin-
contamination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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